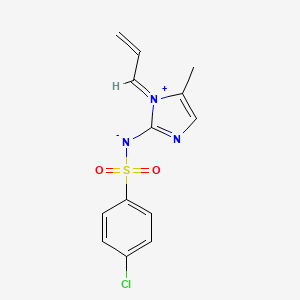
4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chloro and methyl groups. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(5-methyl-1H-imidazol-2-yl)benzenesulfonamide
- 4-Chloro-N-(1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide
- 4-Chloro-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of the 1,2-propadienyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in various fields.
Propiedades
Número CAS |
71795-40-9 |
|---|---|
Fórmula molecular |
C13H12ClN3O2S |
Peso molecular |
309.77 g/mol |
Nombre IUPAC |
(4-chlorophenyl)sulfonyl-[(1E)-5-methyl-1-prop-2-enylideneimidazol-1-ium-2-yl]azanide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-3-8-17-10(2)9-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12/h3-9H,1H2,2H3/b17-8+ |
Clave InChI |
IQQQEDHRFLEPRD-CAOOACKPSA-N |
SMILES isomérico |
CC\1=CN=C(/[N+]1=C/C=C)[N-]S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CN=C([N+]1=CC=C)[N-]S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)


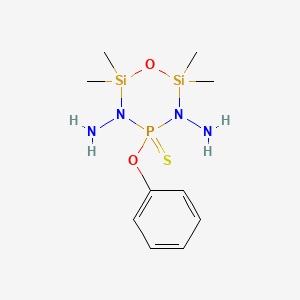

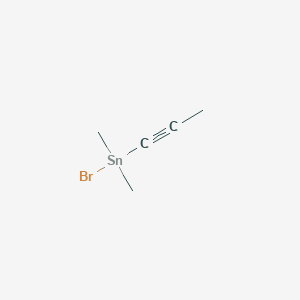
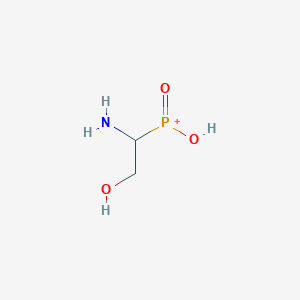
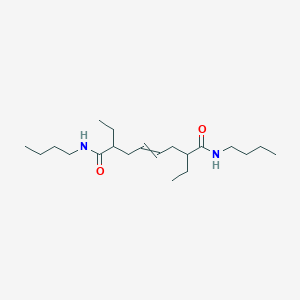
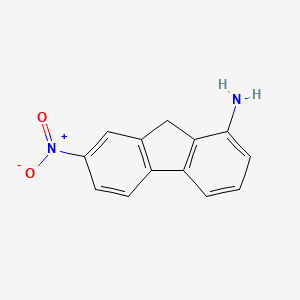
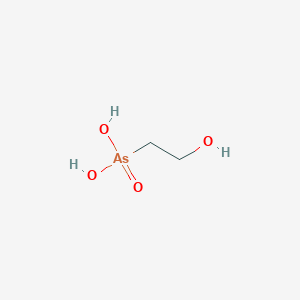
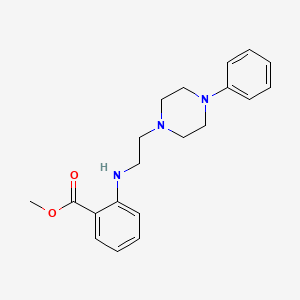
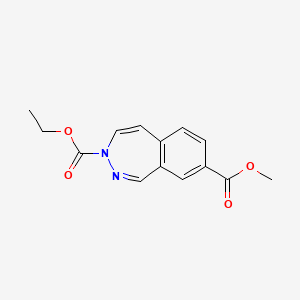
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
